2-(3-Hydroxypropyl)-4-methoxyphenol
Overview
Description
2-(3-Hydroxypropyl)-4-methoxyphenol is an organic compound with a phenolic structure It features a hydroxypropyl group at the second position and a methoxy group at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-4-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxypropyl)-4-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the hydroxypropyl group, making it less versatile in certain applications.
2-Hydroxypropylphenol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-Hydroxypropylphenol: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness
2-(3-Hydroxypropyl)-4-methoxyphenol is unique due to the presence of both hydroxypropyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar compounds.
Properties
IUPAC Name |
2-(3-hydroxypropyl)-4-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9-4-5-10(12)8(7-9)3-2-6-11/h4-5,7,11-12H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBSKORJNUJLSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295789 | |
Record name | 2-Hydroxy-5-methoxybenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-76-0 | |
Record name | NSC105520 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-5-methoxybenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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